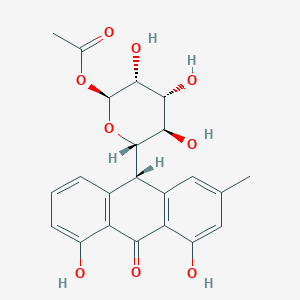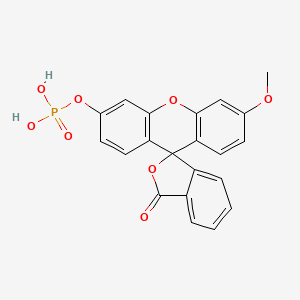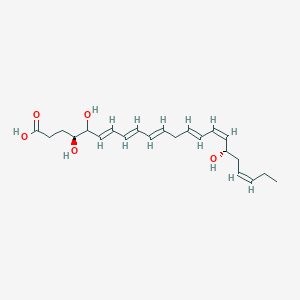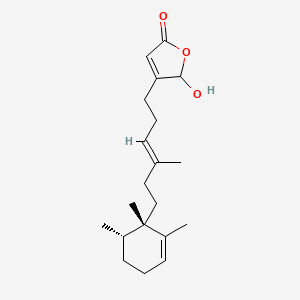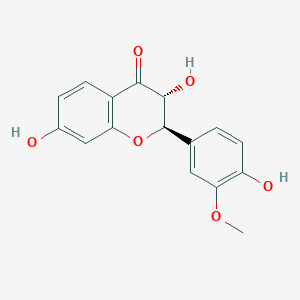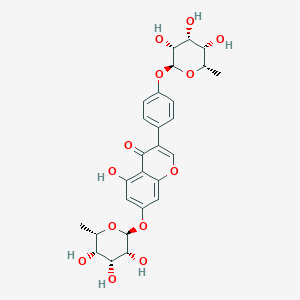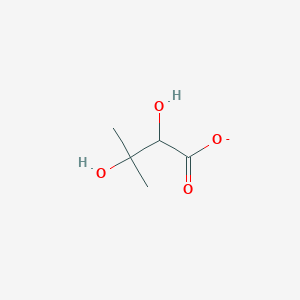
2,3-Dihydroxy-3-methylbutanoate
Übersicht
Beschreibung
2,3-dihydroxy-3-methylbutanoate is a hydroxy monocarboxylic acid anion. It derives from a butyrate. It is a conjugate base of a 2,3-dihydroxy-3-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
1. Wine Aroma Composition
Ethyl 2-hydroxy-3-methylbutanoate, closely related to 2,3-Dihydroxy-3-methylbutanoate, has been identified as a potential marker of lactic acid bacteria esterase activity in wines. It predominantly exists as the R enantiomer in red and white wines. However, its concentrations in wines are considerably below the detection threshold, indicating no significant direct effect on fruity aroma modulation in red wine (Gammacurta et al., 2018).
2. Chemical Synthesis and Analysis
The ion exclusion and ion exchange techniques have been utilized to obtain substantial yields of 2,3-dihydroxy-2-methylbutanamide and 2,3-dihydroxy-2-methylbutanoic acid. This process is significant due to its stereospecific nature, yielding a high percentage of one of two possible diastereomeric dl-acid mixtures (Powell et al., 1972).
3. Aroma Volatile Biosynthesis in Apples
2-Methylbutanoate esters, closely related to 2,3-Dihydroxy-3-methylbutanoate, are key contributors to fruit aroma. Their biosynthetic origins and interconversions in Red Delicious and Granny Smith apples have been explored using deuterium-labeled substrates, revealing differences in products and product distributions between apple cultivars (Rowan et al., 1996).
4. Biomaterials for Tissue Engineering
Polyhydoxyalkanoates (PHAs), which include poly 3-hydroxybutyrate (a related compound to 2,3-Dihydroxy-3-methylbutanoate), are used in tissue engineering due to their biodegradability and thermoprocessability. PHAs have been developed into medical devices and tissue engineering applications like sutures, repair devices, cardiovascular patches, and wound dressings (Chen & Wu, 2005).
5. Surface Chemistry
The adsorption and thermal chemistry of chiral compounds like (S)-2-methylbutanoic acid, closely related to 2,3-Dihydroxy-3-methylbutanoate, on Pt(111) single-crystal surfaces have been characterized, emphasizing chiral templating of surfaces. This is relevant for understanding surface interactions and molecular behaviors on metallic surfaces (Lee & Zaera, 2006).
Eigenschaften
IUPAC Name |
2,3-dihydroxy-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEYKUFKXGDTEU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)[O-])O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-3-methylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



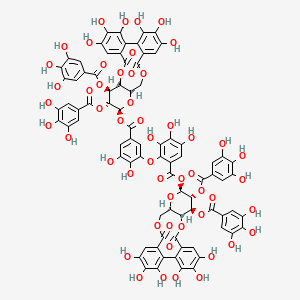
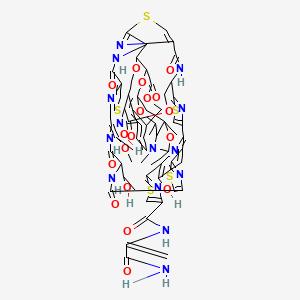
![[1-[(1,2-Dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol](/img/structure/B1258851.png)
![{3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1258852.png)
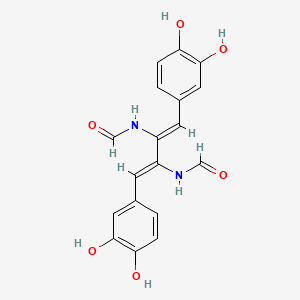
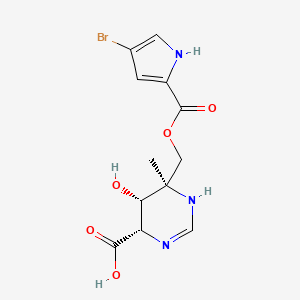
![3-O-[beta-D-xylopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl acacic acid lactone](/img/structure/B1258858.png)

